molecular formula C9H10ClNO3S B7586828 4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester

4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester

Cat. No. B7586828
M. Wt: 247.70 g/mol
InChI Key: IXCJUMIKWIRPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester, also known as Ceftezole, is a broad-spectrum antibiotic that belongs to the cephalosporin group. It is used to treat bacterial infections such as skin and urinary tract infections. Ceftezole is a second-generation cephalosporin antibiotic that is effective against gram-positive and gram-negative bacteria.

Mechanism of Action

4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester works by inhibiting bacterial cell wall synthesis. It binds to and inhibits the activity of penicillin-binding proteins (PBPs) that are involved in the cross-linking of peptidoglycan chains in bacterial cell walls. This leads to the disruption of the bacterial cell wall and eventual cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good tolerability in humans. It is rapidly absorbed after intravenous administration and has a half-life of approximately 1 hour. This compound is primarily excreted unchanged in the urine.

Advantages and Limitations for Lab Experiments

4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester is a useful tool for studying bacterial cell wall synthesis and for testing the susceptibility of bacteria to antibiotics. However, it is important to note that this compound is not effective against all bacteria and may not be the best choice for all types of bacterial infections.

Future Directions

There are several future directions for research on 4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester. One area of interest is the development of new analogs of this compound with improved antibacterial activity and reduced toxicity. Another area of research is the use of this compound in combination with other antibiotics to improve its effectiveness against certain types of bacteria. Additionally, there is ongoing research on the mechanism of action of this compound and its potential use in the treatment of other types of infections.

Synthesis Methods

4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester is synthesized by the reaction of 7-aminocephalosporanic acid with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of triethylamine. This reaction results in the formation of 4-[(2-chloroacetyl)amino]methyl-7-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. This compound is then methylated using diazomethane to form the final product, 4-[(2-chloroacetyl)amino]methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid methyl ester.

Scientific Research Applications

4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus pneumoniae. This compound has also been studied for its potential use in the treatment of urinary tract infections, skin and soft tissue infections, and respiratory tract infections.

properties

IUPAC Name

methyl 4-[[(2-chloroacetyl)amino]methyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-14-9(13)7-2-6(5-15-7)4-11-8(12)3-10/h2,5H,3-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCJUMIKWIRPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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